12-Hydroxy Nevirapine 12-O-β-D-Glucuronide
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Description
12-Hydroxy Nevirapine 12-O-β-D-Glucuronide is the O-glucuronide derivative of 12-Hydroxy Nevirapine . It belongs to the class of organic compounds known as O-glucuronides . It’s a metabolite of Nevirapine, which is a potent and selective non-nucleoside inhibitor of HIV-1 reverse transcriptase .
Synthesis Analysis
The synthesis of glucuronides involves glycoside-bond formation. The activation of the anomeric center remains difficult due to the presence of the electron-withdrawing C-5 carboxylic group . Different methodologies have been investigated to overcome this drawback and develop general strategies allowing the synthesis of uronic acid glycosides of biological importance .Molecular Structure Analysis
The molecular formula of this compound is C₂₁H₂₂N₄O₈ . It has a molecular weight of 458.42 .Chemical Reactions Analysis
This compound is a metabolite of Nevirapine . The formation of 12-OHNVP decreased in human and mouse hepatocytes incubated with 12-D₃NVP vs NVP .Mechanism of Action
Safety and Hazards
Cytochrome P450-dependent metabolism of Nevirapine to 12-hydroxy-NVP has been implicated in Nevirapine toxicities . Deuteration can reduce P450 metabolite formation, impacts on phase II metabolism and hepatocyte protein expression should be considered when employing deuteration to reduce P450 metabolite-related hepatotoxicity .
Properties
CAS No. |
245500-95-2 |
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Molecular Formula |
C21H22N4O8 |
Molecular Weight |
458.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2-cyclopropyl-10-oxo-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-7-yl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N4O8/c26-13-14(27)16(20(30)31)33-21(15(13)28)32-8-9-5-7-23-18-12(9)24-19(29)11-2-1-6-22-17(11)25(18)10-3-4-10/h1-2,5-7,10,13-16,21,26-28H,3-4,8H2,(H,24,29)(H,30,31)/t13-,14-,15+,16-,21+/m0/s1 |
InChI Key |
PHLQFYBPIPCHRK-KUSYAZKWSA-N |
Isomeric SMILES |
C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Canonical SMILES |
C1CC1N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)COC5C(C(C(C(O5)C(=O)O)O)O)O |
Synonyms |
(11-Cyclopropyl-6,11-dihydro-6-oxo-5H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-4-yl)methyl β-D-Glucopyranosiduronic Acid_x000B_ |
Origin of Product |
United States |
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